molecular formula C6H8O6 B12424611 Glycerol triformate-d5

Glycerol triformate-d5

Cat. No.: B12424611
M. Wt: 181.15 g/mol
InChI Key: UFTFJSFQGQCHQW-CIKCLDSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerol triformate-d5 is a deuterated form of glycerol triformate, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol triformate-d5 can be synthesized through the esterification of glycerol-d5 with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of glycerol-d5 to this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycerol triformate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycerol triformate-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and polymers

Mechanism of Action

The mechanism of action of glycerol triformate-d5 involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to release formic acid and glycerol-d5, which can then participate in various biochemical reactions. The deuterium atoms in this compound provide stability and allow for precise tracking in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

    Glycerol triformate: The non-deuterated form of glycerol triformate.

    Glycerol-d5: The deuterated form of glycerol without the formate groups.

    Triformin: Another name for glycerol triformate.

Uniqueness

Glycerol triformate-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed tracking in scientific studies. This makes it particularly valuable in research applications where precise measurements are required .

Properties

Molecular Formula

C6H8O6

Molecular Weight

181.15 g/mol

IUPAC Name

(1,1,2,3,3-pentadeuterio-2,3-diformyloxypropyl) formate

InChI

InChI=1S/C6H8O6/c7-3-10-1-6(12-5-9)2-11-4-8/h3-6H,1-2H2/i1D2,2D2,6D

InChI Key

UFTFJSFQGQCHQW-CIKCLDSDSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC=O)OC=O)OC=O

Canonical SMILES

C(C(COC=O)OC=O)OC=O

Origin of Product

United States

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